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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Product: FMF-04-159-2 (Covalent CDK14/Cyclin Y Inhibitor) Application: Wnt Signaling

Pathway Interrogation / Cancer Cell Line Profiling Document Type: Technical Guide & FAQ[1]

Compound Profile & Mechanism of Action[2]
FMF-04-159-2 is a potent, isoform-selective, covalent inhibitor of CDK14 (PFTK1) and CDK16

(PCTK1).[1] Unlike traditional reversible kinase inhibitors, FMF-04-159-2 forms an irreversible

covalent bond with a cysteine residue in the ATP-binding pocket of the kinase.[1]

Primary Mechanism:

Target: CDK14/Cyclin Y complex.[2]

Action: Inhibits the phosphorylation of LRP6 (LDL receptor-related protein 6) at Ser1490.[1]

[3]

Downstream Effect: Blocks Wnt/

-catenin signaling transduction.

Critical Control Reagent:

FMF-04-159-R: The reversible analog.[1][3][4][5] It is structurally identical but lacks the

electrophilic "warhead" (acrylamide group) required for covalent bonding.[1] You cannot

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b607487?utm_src=pdf-interest
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.medchemexpress.com/fmf-04-159-2.html
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pubmed.ncbi.nlm.nih.gov/30930164/
https://www.tocris.com/products/fmf-04-159-2_7158
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


validate FMF-04-159-2 cytotoxicity without running this control in parallel.

Troubleshooting: Addressing Cytotoxicity
Issue 1: "My cells are dying rapidly, even in non-Wnt dependent
lines."
Diagnosis: Likely Off-Target CDK2 Inhibition.[1][3][4][6] While FMF-04-159-2 is selective for

CDK14/16 at low concentrations, it retains affinity for CDK2.[1] High concentrations (>1

M) often lead to G1/S arrest and apoptosis driven by CDK2 inhibition rather than CDK14
blockade.[1]

Solution: The "Window of Selectivity" Protocol You must operate within the concentration

window where CDK14 is saturated but CDK2 is spared.

Check your IC50s:

CDK14 (Target): Cellular Target Engagement IC50

40 nM.[1][5]

CDK2 (Off-Target): Binding IC50

256 nM.[1][2][5][6]

HCT116 Proliferation IC50:

1.1

M.

Optimization Step:

Titrate FMF-04-159-2 between 50 nM and 500 nM.[1]

If toxicity persists >1

M, it is likely off-target.
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Issue 2: "How do I prove the cell death is on-target (CDK14-
mediated)?"
Diagnosis: Lack of mechanistic validation. Cytotoxicity alone is not a readout for CDK14

inhibition.

Solution: The Washout Experiment Because FMF-04-159-2 is covalent (irreversible) and FMF-

04-159-R is reversible, their behaviors differ significantly after compound removal.[1]

Protocol:

Seed Cells: Plate cells (e.g., HCT116) at optimal density.

Pulse Treatment: Treat with 1

M of FMF-04-159-2 and FMF-04-159-R (separate wells) for 4 hours.

Washout: Remove media. Wash 3x with warm PBS. Replace with fresh, compound-free

media.

Incubate: Allow cells to grow for 24–48 hours.

Readout: Measure viability (CellTiter-Glo or similar).

Interpretation:

FMF-04-159-2 (Covalent): Toxicity/Phenotype persists because the kinase is permanently

silenced.[1]

FMF-04-159-R (Reversible): Toxicity/Phenotype recovers because the inhibitor washes out.

[1]

If both persist: The effect is likely off-target or general toxicity.[1]

Visualizing the Workflow
A. Experimental Decision Tree
Use this logic flow to determine if your cytotoxicity data is valid.
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Caption: Decision matrix for distinguishing CDK14-specific effects from off-target toxicity.
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B. Mechanism of Action Pathway
Understanding where FMF-04-159-2 intercepts the Wnt pathway.
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Signal Transduction Wnt Target Genes
(Proliferation)

Click to download full resolution via product page

Caption: FMF-04-159-2 blocks G2/M progression by preventing LRP6 phosphorylation.[1]

Handling & Solubility FAQs
Parameter Specification Notes

Solvent DMSO Soluble up to 100 mM.[1][2][5]

Storage (Solid) -20°C Stable for 2 years.[1]

Storage (Solution) -80°C
Use within 6 months.[1] Avoid

freeze-thaw.

Precipitation Common in aqueous media

Do not add directly to media.

[1] Dilute in DMSO first, then

spike into media.

Q: "I see crystals when I add the compound to my cell culture media." A: FMF-04-159-2 is

highly lipophilic.[1]

Incorrect: Adding 100% DMSO stock directly to cold media.

Correct: Prepare a 1000x intermediate dilution in DMSO. Add this to warm (37°C) media

while vortexing rapidly. Ensure final DMSO concentration is <0.5% (ideally 0.1%).[1]

Q: "Can I use FMF-04-159-2 in vivo?" A: Limited data exists.[1] The compound is primarily a

chemical probe for in vitro use. Its covalent nature requires careful pharmacokinetic monitoring
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to ensure it doesn't deplete glutathione or bind plasma proteins excessively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. caymanchem.com [caymanchem.com]

2. medchemexpress.com [medchemexpress.com]

3. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC
[pmc.ncbi.nlm.nih.gov]

4. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience [tocris.com]

6. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as
covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: FMF-04-159-2 Optimization
& Troubleshooting]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607487#addressing-fmf-04-159-2-cytotoxicity-in-cell-
lines]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.medchemexpress.com/fmf-04-159-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pubmed.ncbi.nlm.nih.gov/30930164/
https://pubmed.ncbi.nlm.nih.gov/30930164/
https://www.tocris.com/products/fmf-04-159-2_7158
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886737/
https://www.benchchem.com/product/b607487#addressing-fmf-04-159-2-cytotoxicity-in-cell-lines
https://www.benchchem.com/product/b607487#addressing-fmf-04-159-2-cytotoxicity-in-cell-lines
https://www.benchchem.com/product/b607487#addressing-fmf-04-159-2-cytotoxicity-in-cell-lines
https://www.benchchem.com/product/b607487#addressing-fmf-04-159-2-cytotoxicity-in-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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